An In-depth Technical Guide to tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride
An In-depth Technical Guide to tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride
This guide provides a comprehensive technical overview of tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride, a key chiral building block in modern medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering insights into its structure, synthesis, characterization, and applications, grounded in established scientific principles.
Introduction: The Strategic Importance of a Chiral Scaffold
tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure is defined by three key features: a piperazine ring, a chiral center at the 3-position with (S)-stereochemistry, and a tert-butoxycarbonyl (Boc) protecting group on one of the ring's nitrogen atoms. The hydrochloride salt form enhances its stability, crystallinity, and handling properties.
The piperazine ring is a privileged scaffold in drug design, appearing in numerous approved drugs across various therapeutic areas, including antibacterial, antiallergic, and antipsychotic agents.[1][2] This prevalence is due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the water solubility of a molecule.[1] The introduction of a specific stereocenter, as in the (3S)-3-methyl derivative, allows for highly specific, three-dimensional interactions with biological targets, which is crucial for developing potent and selective drug candidates.[3] This compound serves as a versatile starting material for creating complex molecules, particularly in the development of therapeutics targeting the central nervous system.[3]
Physicochemical Properties and Structural Elucidation
The precise chemical identity and properties of tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride are critical for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | tert-butyl (3S)-3-methylpiperazine-1-carboxylate;hydrochloride | N/A |
| Synonyms | (S)-1-Boc-3-methylpiperazine HCl | [3] |
| CAS Number | 147081-29-6 (for the free base) | [3] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [4] |
| Molecular Weight | 236.74 g/mol | N/A |
| Appearance | White powder or oily solid | [3] |
| Melting Point | 38-41°C (for the free base) | [3] |
| Optical Rotation | [α]D²⁰ = -16 ± 2° (c=1 in 1,4-Dioxane, for the free base) | [3] |
Core Structural Components
The molecule's utility is derived from the distinct functions of its constituent parts:
-
The (3S)-3-methylpiperazine Core: This chiral heterocycle provides the fundamental framework. The (S)-configuration at the C3 position is critical for enantioselective interactions with protein binding sites, a cornerstone of modern rational drug design.
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The amine at the N1 position is protected by a Boc group. This is a deliberate and crucial synthetic strategy. The Boc group is exceptionally stable under a wide range of nucleophilic and basic conditions but can be cleanly removed under specific acidic conditions (e.g., using trifluoroacetic acid).[5][6][7] This orthogonal stability allows chemists to perform reactions on the unprotected N4-amine without disturbing the N1 position, enabling the controlled, stepwise construction of complex derivatives.[5][8]
-
The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which protonates the free N4-amine. This salt formation typically improves the compound's shelf-life, enhances its crystallinity for easier handling and purification, and can increase its solubility in certain polar solvents.[4]
Caption: Chemical Structure of the Topic Compound
Synthesis and Manufacturing Principles
The synthesis of chiral piperazines is a well-established field in organic chemistry. Efficient access to enantiomerically pure forms is paramount. Common strategies include the asymmetric hydrogenation of pyrazine precursors or building the ring from chiral starting materials like α-amino acids.[9][10][11][12]
A representative synthetic pathway involves the creation of the chiral piperazine ring, followed by selective protection of one nitrogen atom.
Caption: General Synthetic Workflow Diagram
Self-Validating Protocol: Selective N-Boc Protection
The causality behind this protocol is the differential nucleophilicity of the two nitrogen atoms in 2-methylpiperazine. The N4 nitrogen is less sterically hindered than the N1 nitrogen adjacent to the methyl group, making it more reactive. However, under controlled conditions with a bulky electrophile like di-tert-butyl dicarbonate (Boc₂O), selective protection at the N1 position can be achieved. The reaction is self-validating as successful protection alters the compound's polarity, allowing for straightforward purification and characterization to confirm the outcome.
Objective: To selectively protect the N1 nitrogen of (S)-2-methylpiperazine.
Materials:
-
(S)-2-methylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or similar non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve (S)-2-methylpiperazine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0 °C in an ice bath. The base is essential to neutralize the acid byproduct of the reaction.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq.) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes. The slow addition helps control the reaction exotherm and improves selectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes unreacted reagents and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography to isolate the desired N1-protected product, tert-Butyl (3S)-3-methylpiperazine-1-carboxylate.
-
Salt Formation (Optional but recommended): Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.
Quality Control and Analytical Characterization
Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Confirms the presence of the Boc group (singlet ~1.4 ppm, 9H), the methyl group (doublet), and protons on the piperazine ring at their characteristic chemical shifts. |
| Mass Spectrometry | Molecular weight confirmation. | The mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ of the free base (C₁₀H₂₀N₂O₂, MW = 200.28). |
| Chiral HPLC | Determination of enantiomeric purity. | A single major peak should be observed, confirming a high enantiomeric excess (>98%) of the (S)-enantiomer. |
| Optical Rotation | Confirmation of stereochemistry. | The measured specific rotation should match the reference value for the (S)-enantiomer.[3] |
Applications in Drug Discovery and Development
tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in providing a robust, chiral scaffold onto which various functional groups can be appended at the N4 position. This process, known as derivatization, is a cornerstone of lead optimization in drug discovery.
The Boc-protected nitrogen (N1) remains unreactive while chemists modify the free secondary amine (N4) through reactions like reductive amination, acylation, or alkylation. Once the desired modification at N4 is complete, the Boc group at N1 can be removed to either reveal a secondary amine for further functionalization or to yield the final target molecule.
This strategy has been employed in the synthesis of compounds for various research areas:
-
Neurological and Psychiatric Disorders: The piperazine scaffold is common in drugs targeting the central nervous system. This building block is used to synthesize novel agents for conditions like depression and anxiety.[3]
-
Anticancer Agents: Piperazine derivatives have been investigated for their ability to inhibit cancer cell growth. For instance, they have been used in compounds targeting the KRAS oncogene or the PI3K/AKT signaling pathway.[2]
Caption: Role as a Versatile Synthetic Intermediate
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[13][14]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: For optimal stability, the compound should be stored in a cool, dry place, typically at temperatures between 0-8 °C.[3] Some suppliers recommend storage under an inert atmosphere to prevent degradation from air and moisture.
Conclusion
tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride is a quintessential example of a modern chiral building block. Its design, incorporating a privileged scaffold, a specific stereocenter, and an orthogonal protecting group, provides medicinal chemists with a powerful and reliable tool for the synthesis of complex and stereochemically defined drug candidates. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the advancement of pharmaceutical research and development.
References
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PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, D., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(10), 1597-1601.
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Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085.
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De Figueiredo, R. M., et al. (2011). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 9(17), 6135-6138.
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TCI Chemicals. (n.d.). tert-Butyl 3-Methylpiperazine-1-carboxylate. Retrieved from TCI Chemicals website.
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Royal Society of Chemistry. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved from RSC Publishing website.
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